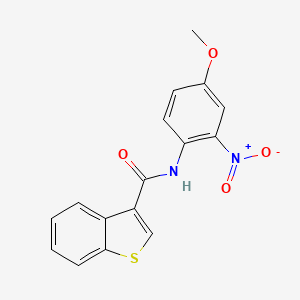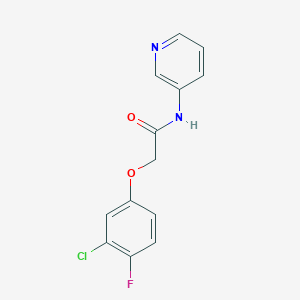
N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide
Vue d'ensemble
Description
N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core structure with an attached thienyl group and an aminocarbonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the thienyl group may interact with aromatic residues in enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(aminocarbonyl)-2-furyl]-9H-xanthene-9-carboxamide
- N-[3-(aminocarbonyl)-2-pyridyl]-9H-xanthene-9-carboxamide
- N-[3-(aminocarbonyl)-2-phenyl]-9H-xanthene-9-carboxamide
Uniqueness
N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Propriétés
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c20-17(22)13-9-10-25-19(13)21-18(23)16-11-5-1-3-7-14(11)24-15-8-4-2-6-12(15)16/h1-10,16H,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCABWZWXSQIMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(C=CS4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-oxopyrrolidin-1-yl)propyl]pentanamide](/img/structure/B4182665.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4182672.png)
![3-ETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4182673.png)


![ethyl 5-[(diethylamino)carbonyl]-2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4182702.png)
![methyl 7-methoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4182714.png)
![3-CHLORO-N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4182716.png)
![2-[2-(4-{[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]SULFONYL}ANILINO)-2-OXOETHOXY]ACETIC ACID](/img/structure/B4182726.png)
![2-{2-[4-(2-CHLOROPHENYL)PIPERAZINO]-2-OXOETHOXY}ACETIC ACID](/img/structure/B4182744.png)

![2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4182761.png)


